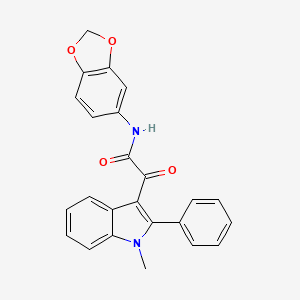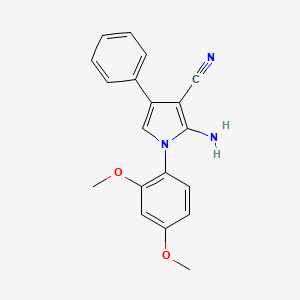![molecular formula C24H26N2O3 B11472728 N-[3-(2-Hydroxybenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B11472728.png)
N-[3-(2-Hydroxybenzamido)phenyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Hydroxybenzamido)phenyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties, making them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials .
Preparation Methods
The synthesis of N-[3-(2-Hydroxybenzamido)phenyl]adamantane-1-carboxamide involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which directly converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . Industrial production methods often involve the use of carbocation or radical intermediates due to their unique stability and reactivity .
Chemical Reactions Analysis
N-[3-(2-Hydroxybenzamido)phenyl]adamantane-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has diverse scientific research applications. In chemistry, it is used for developing new materials and catalysts. In biology and medicine, adamantane derivatives are explored for their potential antiviral and anticancer properties . They are also investigated for their use in treating neurological diseases and as agents against type-2 diabetes . In industry, these compounds are utilized in the development of high-energy fuels and oils, bioactive compounds, and higher diamond-like bulky polymers .
Mechanism of Action
The mechanism of action of N-[3-(2-Hydroxybenzamido)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, adamantane carboxamides have been identified as inhibitors of Ebola virus cell entry and glycoprotein inhibitors . The adamantane nucleus forms a perfect tetrahedron, allowing for unique interactions with biological targets .
Comparison with Similar Compounds
Similar compounds to N-[3-(2-Hydroxybenzamido)phenyl]adamantane-1-carboxamide include other adamantane derivatives such as 3-phenyl-adamantane-1-carboxylic acid and N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide . These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific functionalization and the resulting properties that make it valuable for targeted applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[3-[(2-hydroxybenzoyl)amino]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H26N2O3/c27-21-7-2-1-6-20(21)22(28)25-18-4-3-5-19(11-18)26-23(29)24-12-15-8-16(13-24)10-17(9-15)14-24/h1-7,11,15-17,27H,8-10,12-14H2,(H,25,28)(H,26,29) |
InChI Key |
UCFRXYKUCQGTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)NC(=O)C5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-amino-N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B11472652.png)

![4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile](/img/structure/B11472661.png)
![Methyl 4-(2,4-dimethylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11472668.png)
![1-[2-(3,4-dimethylphenyl)-2-oxoethyl]-1H-indazole-5,6-dicarbonitrile](/img/structure/B11472671.png)
![3-(3,4-dimethoxyphenyl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11472674.png)
![7-(3-Fluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11472680.png)
![N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide](/img/structure/B11472685.png)
![Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11472690.png)
![2,2-dimethyl-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide](/img/structure/B11472700.png)

![3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11472717.png)
![5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11472725.png)

